molecular formula C14H14N2O2S B2729273 N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 854035-99-7

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2729273
CAS No.: 854035-99-7
M. Wt: 274.34
InChI Key: GMTCZYISPXZPFO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a formyl group attached to the thiazole ring. The presence of the dimethylphenyl group adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Attachment of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which uses DMF and POCl3.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,6-dimethylaniline under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Depending on the substituent introduced, various substituted thiazole derivatives can be formed.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The thiazole ring and formyl group could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a formyl group.

    N-(2,6-dimethylphenyl)-N-(4-nitro-1,3-thiazol-2-yl)acetamide: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-5-4-6-10(2)13(9)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTCZYISPXZPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2=NC(=CS2)C=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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